- Cyclization-oxidation of Benzylidenehydrazinecarbothioamides by FeCl3·6H2O or ZnCl2·6H2O Catalysts and Synthesis of New 1,3,4-Thiadiazolo-[3,2- α]PyrimidinesJournal of Heterocyclic Chemistry, 2017, 54(3), 1872-1879,
Cas no 942-70-1 (5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine)

942-70-1 structure
اسم المنتج:5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine
كاس عدد:942-70-1
وسط:C8H6FN3S
ميغاواط:195.216742992401
MDL:MFCD00981219
CID:803200
PubChem ID:24884642
5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine الخواص الكيميائية والفيزيائية
الاسم و المعرف
-
- 5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine
- 1,3,4-Thiadiazol-2-amine,5-(4-fluorophenyl)-
- 2-Amino-5-(4-Fluorophenyl)-1,3,4-Thiadiazole
- 5-(4-Fluoro-phenyl)-[1,3,4]thiadiazol-2-ylamine
- 2-Amino-5-(4-fluor-phenyl)-<1.3.4>thiadiazol
- 5-(4-fluorophenyl)-1,3,4-thiadiazol-2-amine(SALTDATA: FREE)
- 5-(4-fluorophenyl)-1,3,4-thiadiazole-2-ylamine
- 1,3,4-Thiadiazole, 2-amino-5-(p-fluorophenyl)- (7CI, 8CI)
- 5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine (ACI)
- 5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-ylamine
- MLS000106676
- CCG-200216
- SR-01000402366
- 1,3,4-Thiadiazol-2-amine, 5-(4-fluorophenyl)-
- CHEMBL1711247
- MFCD00981219
- 942-70-1
- F0345-3713
- Cambridge id 5554904
- STK346807
- AKOS000225522
- Oprea1_492697
- 2-Amino-5-(4-fluorophenyl)-1,3,4-thiadiazole, 97%
- HMS2461A20
- SMR000111053
- SR-01000402366-1
- SCHEMBL1143313
- 2-AMINO-5-(4-FLUOROPHENYL)-1 3 4-THIADI&
- AB07890
- DB-005944
- DTXSID10339176
- Oprea1_665684
- 5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine #
- NS-01913
-
- MDL: MFCD00981219
- نواة داخلي: 1S/C8H6FN3S/c9-6-3-1-5(2-4-6)7-11-12-8(10)13-7/h1-4H,(H2,10,12)
- مفتاح Inchi: WRSVCKNLHZWSNJ-UHFFFAOYSA-N
- ابتسامات: FC1C=CC(C2SC(N)=NN=2)=CC=1
حساب السمة
- نوعية دقيقة: 195.02700
- النظائر كتلة واحدة: 195.027
- النظائر الذرية العد: 0
- الرابطة الهيدروجينية المانحين العد: 2
- عدد مستقبلات الهيدروجين بوند: 3
- عدد الذرات الثقيلة: 13
- تدوير ملزمة العد: 1
- تعقيدات: 173
- رابطة تساهمية وحدة العد: 1
- مركز ستيريو الذرية العد: 0
- عدد غير محدد من مراكز ستيريو الذرية: 0
- السندات الثابتة ستيريو مركز العد: 0
- غير محدد بوند مركز ستيريو العد: 0
- طوبولوجي سطح القطب: 80A^2
- إكسلوغ 3: 1.8
الخصائص التجريبية
- كثيف: 1.423g/cm3
- نقطة انصهار: 238-243 °C
- نقطة الغليان: 351.9ºC at 760mmHg
- نقطة الوميض: 166.6ºC
- انكسار: 1.643
- بسا: 80.04000
- لوغب: 2.50760
5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine أمن المعلومات
-
رمزي:
- إشارة عشوائية:Warning
- وصف الخطر: H302-H319
- تحذير: P305+P351+P338
- رقم نقل البضائع الخطرة:NONH for all modes of transport
- WGK ألمانيا:3
- رمز الفئة الخطرة: 22-36
- تعليمات السلامة: S26
-
تحديد البضائع الخطرة:
- مصطلح خطر:R22
5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine بيانات الجمارك
- رمز النظام المنسق:2934999090
- بيانات الجمارك:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine الأسعارأكثر . >>
مشروع | No. | اسم المنتج | Cas No. | نقاء | مواصفة | الأسعار | وقت التحديث | استفسار |
---|---|---|---|---|---|---|---|---|
Chemenu | CM305164-25g |
5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine |
942-70-1 | 95% | 25g |
$646 | 2024-07-19 | |
Life Chemicals | F0345-3713-2.5g |
5-(4-fluorophenyl)-1,3,4-thiadiazol-2-amine |
942-70-1 | 95%+ | 2.5g |
$72.0 | 2023-09-07 | |
abcr | AB219777-25g |
5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine, 95%; . |
942-70-1 | 95% | 25g |
€695.00 | 2025-02-15 | |
Life Chemicals | F0345-3713-10g |
5-(4-fluorophenyl)-1,3,4-thiadiazol-2-amine |
942-70-1 | 95%+ | 10g |
$199.0 | 2023-09-07 | |
TRC | F594485-500mg |
5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine |
942-70-1 | 500mg |
$ 98.00 | 2023-04-17 | ||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 663557-5G |
5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine |
942-70-1 | 97% | 5G |
¥3807.03 | 2022-02-24 | |
abcr | AB219777-25 g |
5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine, 95%; . |
942-70-1 | 95% | 25 g |
€745.50 | 2023-07-20 | |
abcr | AB219777-1g |
5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine, 95%; . |
942-70-1 | 95% | 1g |
€99.80 | 2025-02-15 | |
Ambeed | A573825-1g |
5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine |
942-70-1 | 95% | 1g |
$40.0 | 2025-03-18 | |
Chemenu | CM305164-1g |
5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine |
942-70-1 | 95% | 1g |
$53 | 2024-07-19 |
5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine طريقة الإنتاج
طريقة الإنتاج 1
رد فعل الشرط
1.1 Catalysts: Iron chloride (FeCl3) Solvents: Ethanol ; 12 h, reflux
1.2 Reagents: Sodium thiosulfate Solvents: Water
1.2 Reagents: Sodium thiosulfate Solvents: Water
المراجع
طريقة الإنتاج 2
رد فعل الشرط
1.1 Reagents: Sodium acetate Solvents: Ethanol , Water ; 15 min, rt
1.2 Reagents: Acetic acid , Hydrogen peroxide Catalysts: Iodobenzene Solvents: Dimethyl sulfoxide ; 4 h, 60 °C; 60 °C → rt
1.3 Reagents: Sodium thiosulfate pentahydrate Solvents: Water
1.2 Reagents: Acetic acid , Hydrogen peroxide Catalysts: Iodobenzene Solvents: Dimethyl sulfoxide ; 4 h, 60 °C; 60 °C → rt
1.3 Reagents: Sodium thiosulfate pentahydrate Solvents: Water
المراجع
- PhI-Catalyzed Intramolecular Oxidative Coupling Toward Synthesis of 2-Amino-1,3,4-ThiadizolesCatalysis Letters, 2018, 148(11), 3486-3491,
طريقة الإنتاج 3
رد فعل الشرط
1.1 Reagents: Phosphorus oxychloride ; 1 h, 75 °C
1.2 Reagents: Water ; 4 h, reflux; cooled
1.3 Reagents: Potassium hydroxide Solvents: Water ; basified, cooled
1.2 Reagents: Water ; 4 h, reflux; cooled
1.3 Reagents: Potassium hydroxide Solvents: Water ; basified, cooled
المراجع
- New thiazolidinedione-5-acetic acid amide derivatives. Synthesis, characterization and investigation of antimicrobial and cytotoxic propertiesMedicinal Chemistry Research, 2012, 21(6), 816-824,
طريقة الإنتاج 4
رد فعل الشرط
1.1 Reagents: Phosphorus oxychloride ; 2 h, 80 °C; 80 °C → rt
1.2 Solvents: Water ; rt; 3 h, 120 °C; 120 °C → rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 8
1.2 Solvents: Water ; rt; 3 h, 120 °C; 120 °C → rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 8
المراجع
- Mandeloylamino acid aminopeptidase N inhibitor for treating tumor and its synthesis method, China, , ,
طريقة الإنتاج 5
رد فعل الشرط
1.1 Catalysts: Phosphorus oxychloride ; 15 min, 120 °C
1.2 Reagents: Water ; cooled
1.3 Reagents: Potassium hydroxide Solvents: Water ; neutralized
1.2 Reagents: Water ; cooled
1.3 Reagents: Potassium hydroxide Solvents: Water ; neutralized
المراجع
- An efficient and one pot synthesis of silica supported synthesis of fluorinated 1,3,4-Thiadiazole derivative under microwave irradiationTo Chemistry Journal, 2020, 6, 61-65,
طريقة الإنتاج 6
رد فعل الشرط
1.1 Reagents: Phosphorus oxychloride ; 120 min, 80 °C; 80 °C → rt
1.2 Reagents: Water ; 30 min, cooled; 5 h, 110 °C; cooled
1.3 Reagents: Water ; cooled
1.4 Reagents: Sodium hydroxide Solvents: Water ; pH 8
1.2 Reagents: Water ; 30 min, cooled; 5 h, 110 °C; cooled
1.3 Reagents: Water ; cooled
1.4 Reagents: Sodium hydroxide Solvents: Water ; pH 8
المراجع
- Synthesis of 2-amino-5-aryl-1,3,4-thiadiazolesJingxi Shiyou Huagong, 2011, 28(1), 61-63,
طريقة الإنتاج 7
رد فعل الشرط
1.1 Reagents: Phosphorus oxychloride ; rt; 1 h, 75 °C; 75 °C → rt
1.2 Reagents: Water ; rt; 4 h, 100 °C
1.3 Reagents: Sodium hydroxide ; pH 8, cooled
1.2 Reagents: Water ; rt; 4 h, 100 °C
1.3 Reagents: Sodium hydroxide ; pH 8, cooled
المراجع
- Synthesis of glycine derivatives as aminopeptidase inhibitorsNanchang Daxue Xuebao, 2011, 51(3), 8-12,
طريقة الإنتاج 8
رد فعل الشرط
1.1 Reagents: Phosphorus oxychloride ; 0.5 - 2 h, 75 °C
1.2 Solvents: Water ; 75 °C → rt; 4 h, reflux
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 8
1.2 Solvents: Water ; 75 °C → rt; 4 h, reflux
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 8
المراجع
- Synthesis of 1,2,3-triazole-1,3,4-thiadiazole hybrids as novel α-glucosidase inhibitors by in situ azidation/click assemblyArchiv der Pharmazie (Weinheim, 2023, 356(8),,
طريقة الإنتاج 9
رد فعل الشرط
1.1 Reagents: Phosphorus oxychloride ; 0.5 h, 75 °C; 75 °C → rt
1.2 Solvents: Water ; 4 h, reflux; cooled
1.3 Reagents: Sodium hydroxide Solvents: Water ; basified
1.2 Solvents: Water ; 4 h, reflux; cooled
1.3 Reagents: Sodium hydroxide Solvents: Water ; basified
المراجع
- Novel aminopeptidase N inhibitors derived from 1,3,4-thiadiazole scaffoldBioorganic & Medicinal Chemistry, 2008, 16(14), 6663-6668,
طريقة الإنتاج 10
رد فعل الشرط
1.1 Reagents: Phosphorus oxychloride ; 1 h, 75 °C
1.2 Reagents: Water ; 4 h, 115 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 8, rt
1.2 Reagents: Water ; 4 h, 115 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 8, rt
المراجع
- The synthesis and preliminary activity assay in vitro of peptide-like derivatives as APN inhibitorsArchives of Pharmacal Research, 2008, 31(10), 1231-1239,
طريقة الإنتاج 11
رد فعل الشرط
1.1 Reagents: Phosphorus oxychloride ; 2.5 h, 80 °C; 80 °C → rt
1.2 Solvents: Water ; 4 h, reflux; cooled
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 8, cooled
1.2 Solvents: Water ; 4 h, reflux; cooled
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 8, cooled
المراجع
- Design and synthesis of new benzo[d]oxazole-based derivatives and their neuroprotective effects on β-amyloid-induced PC12 cellsMolecules, 2020, 25(22),,
طريقة الإنتاج 12
رد فعل الشرط
1.1 Reagents: Phosphorus oxychloride ; 3 h, 80 °C; 80 °C → rt
1.2 Solvents: Water ; 4 h, reflux
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 8, cooled
1.2 Solvents: Water ; 4 h, reflux
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 8, cooled
المراجع
- Discovery of novel carbazole derivatives containing a 1,3,4-thiadiazole moiety as antifungal candidatesPhosphorus, 2023, 198(8), 627-631,
طريقة الإنتاج 13
طريقة الإنتاج 14
رد فعل الشرط
1.1 Solvents: Polyethylene glycol ; 10 min, 25 - 30 °C
1.2 20 min, 25 - 30 °C
1.2 20 min, 25 - 30 °C
المراجع
- Lemon Juice as a Biocatalyst Under Ultrasound Irradiation: Synthesis and Pharmacological Evaluation of 2-amino-1,3,4-thiadiazolesAnti-Cancer Agents in Medicinal Chemistry, 2020, 20(11), 1379-1386,
طريقة الإنتاج 15
رد فعل الشرط
1.1 Reagents: Phosphorus oxychloride ; 0.5 h, 75 °C
1.2 Solvents: Water ; 4 h, reflux
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 8
1.2 Solvents: Water ; 4 h, reflux
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 8
المراجع
- Improved antiproliferative activity of 1,3,4-thiadiazole-containing histone deacetylase (HDAC) inhibitors by introduction of the heteroaromatic surface recognition motifBioorganic & Medicinal Chemistry, 2014, 22(21), 5766-5775,
طريقة الإنتاج 16
رد فعل الشرط
1.1 Reagents: Tosylhydrazine , Iodine Solvents: Dimethyl sulfoxide ; 12 h, 100 °C
1.2 Reagents: Sodium thiosulfate Solvents: Water
1.2 Reagents: Sodium thiosulfate Solvents: Water
المراجع
- I2 Promoted Synthesis of 2-Aminothiadiazoles Employing KSCN as a Sulfur Source Under Metal-Free ConditionsEuropean Journal of Organic Chemistry, 2019, 2019(38), 6561-6565,
طريقة الإنتاج 17
رد فعل الشرط
1.1 Reagents: Phosphorus oxychloride ; rt → 75 °C; 30 min, 75 °C; 75 °C → rt
1.2 Reagents: Water ; 4 h, reflux; cooled
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 8
1.2 Reagents: Water ; 4 h, reflux; cooled
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 8
المراجع
- Design of new phenothiazine-thiadiazole hybrids via molecular hybridization approach for the development of potent antitubercular agentsEuropean Journal of Medicinal Chemistry, 2015, 106, 75-84,
طريقة الإنتاج 18
رد فعل الشرط
1.1 Reagents: Phosphorus oxychloride ; 30 min, 75 °C; 75 °C → rt
1.2 Reagents: Water ; 4 h, reflux; cooled
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 8
1.2 Reagents: Water ; 4 h, reflux; cooled
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 8
المراجع
- Synthesis and biological evaluation of new imidazo[2,1-b][1,3,4]thiadiazole-benzimidazole derivativesEuropean Journal of Medicinal Chemistry, 2015, 95, 49-63,
طريقة الإنتاج 19
رد فعل الشرط
1.1 Reagents: (Chloromethylene)dimethylammonium chloride Solvents: Dimethylformamide ; 1 min, rt; 5 min, rt → 60 °C
المراجع
- Microwave-Assisted OPC-VH Mediated Synthesis of 2-Amino-1,3,4-thiadiazolesOrganic Preparations and Procedures International, 2023, 55(1), 91-98,
طريقة الإنتاج 20
رد فعل الشرط
1.1 Reagents: Sodium acetate , Iron chloride (FeCl3) , Bromine Solvents: Acetic acid ; 30 min, rt
المراجع
- 2,5-Disubstituted-1,3,4-oxadiazoles/thiadiazole as surface recognition moiety: Design and synthesis of novel hydroxamic acid based histone deacetylase inhibitorsBioorganic & Medicinal Chemistry Letters, 2011, 21(19), 5735-5738,
5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine Raw materials
- Potassium thiocyanate
- 4-Fluorobenzoic acid
- 4-Fluorobenzaldehyde
- aminothiourea
- 4-Fluorobenzohydrazide
- 4-fluorobenzaldehyde thiosemicarbazone
- trimethylsilyl isothiocyanate
5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine Preparation Products
5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine الوثائق ذات الصلة
-
Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
-
Yikang Cong,Xingnan Chen,Yan Mei,Jun Ye Dalton Trans., 2022,51, 2923-2931
-
Mohsen Khaledian,Razali Ismail,Elnaz Akbari RSC Adv., 2016,6, 38753-38760
-
Ji Yang,Jing Fu,Hao-Yuan Lyu,Li-Ping Bai,Zhi-Hong Jiang,Guo-Yuan Zhu RSC Adv., 2021,11, 9057-9066
-
Norbert Klauke,Paul Monaghan,Gavin Sinclair,Miles Padgett,Jon Cooper Lab Chip, 2006,6, 788-793
942-70-1 (5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine) منتجات ذات صلة
- 2248350-81-2(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3,6-dimethylpyridine-2-carboxylate)
- 1105245-14-4(N-(2-hydroxyethyl)-2-(3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)acetamide)
- 1260672-37-4(2,5-Dibromo-3-methylpyrazine)
- 20402-62-4(6β-Deshydroxy-10β-hydroxylevonorgestrel)
- 1935299-22-1(1-propoxypiperazine)
- 1008015-33-5(2-phenylethyl 2-(3-oxopiperazin-2-yl)acetate)
- 1447606-27-0(5-Iodo-2-methylpyrimidine)
- 2649078-61-3(3-(1-isocyanatocyclopropyl)-4-(trifluoromethyl)pyridine)
- 2219369-43-2(5-fluoro-4-(2-methylphenyl)-1,3-thiazol-2-amine)
- 477285-55-5((Z)-N-(2,4-dimethylphenyl)-4-(4-ethylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide)
الموردين الموصى بهم
Amadis Chemical Company Limited
(CAS:942-70-1)5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine

نقاء:99%
كمية:25g
الأسعار ($):378.0